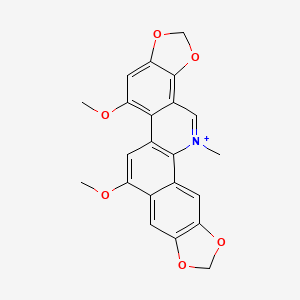

Macarpine

説明

Structure

2D Structure

特性

分子式 |

C22H18NO6+ |

|---|---|

分子量 |

392.4 g/mol |

IUPAC名 |

11,15-dimethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene |

InChI |

InChI=1S/C22H18NO6/c1-23-8-14-20(18(25-3)7-19-22(14)29-10-28-19)13-6-15(24-2)11-4-16-17(27-9-26-16)5-12(11)21(13)23/h4-8H,9-10H2,1-3H3/q+1 |

InChIキー |

SBVRPBAVNZNLKX-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)OC)OCO6)OC)OCO3 |

正規SMILES |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)OC)OCO6)OC)OCO3 |

同義語 |

macarpine |

製品の起源 |

United States |

Occurrence, Isolation, and Biological Production of Macarpine

Botanical Sources and Phytogeographical Distribution of Macarpine-Producing Genera

This compound's occurrence is restricted to a few species within the Papaveraceae family. mdpi.comnih.gov

Specific Plant Species: Eschscholzia californica (California Poppy), Macleaya microcarpa, and Stylophorum lasiocarpum as Primary Sources

The primary botanical sources of this compound include Eschscholzia californica (California poppy), Macleaya microcarpa, and Stylophorum lasiocarpum. mdpi.comnih.govmdpi.comwikidata.org Eschscholzia californica is a well-known source of various benzophenanthridine alkaloids, including this compound. hunaskin.comdoe.govtandfonline.com Macleaya microcarpa, along with Macleaya cordata, is a significant source of quaternary benzo[c]phenanthridine (B1199836) alkaloids, with this compound being detected in the underground parts of M. microcarpa. mdpi.comnih.govresearchgate.net Stylophorum lasiocarpum is also recognized as a source of this compound, particularly in its roots. nih.govcsic.eschemicalpapers.communi.cz While Macleaya cordata is a source of other related alkaloids, this compound has primarily been detected in M. microcarpa and Stylophorum lasiocarpum. mdpi.communi.cz this compound has also been reported in Bocconia frutescens. wikidata.orgthieme-connect.com

Influence of Environmental Factors and Elicitation on this compound Accumulation in Plant Cell Cultures

The production of secondary metabolites, including this compound, in plants can be influenced by various environmental factors and can be significantly enhanced through elicitation in plant cell cultures. mdpi.comcabidigitallibrary.orgresearchgate.net Elicitation involves exposing plant cells to specific signals that mimic environmental stresses, such as pathogen attack, thereby triggering defense mechanisms that include the increased synthesis of alkaloids. mdpi.comresearchgate.netnih.govmdpi.com

Studies on Eschscholzia californica suspension cultures have demonstrated that elicitation with substances like salicylic (B10762653) acid (SA) and methyl jasmonate (MJ), or cell wall components from fungi like Penicillium and Saccharomyces, can induce the production of quaternary benzophenanthridine alkaloids, including this compound. mdpi.comnih.govresearchgate.net The effectiveness of elicitation can be dependent on the concentration of the elicitor and the duration of exposure. mdpi.comresearchgate.netresearchgate.net For instance, in E. californica cultures, SA at a concentration of 4 mg/L has been shown to efficiently stimulate this compound production. mdpi.comnih.gov Supplementation with precursors like L-tyrosine can further enhance this compound levels when combined with elicitors like SA. mdpi.comnih.gov The timing of elicitor application relative to the cell culture growth stage can also impact alkaloid accumulation. ndl.go.jp

Manganese chloride (MnCl2) has also been evaluated as a potential elicitor in E. californica suspension cultures, leading to increased production of benzophenanthridine alkaloids, including this compound. mdpi.com The highest this compound accumulation was observed at specific MnCl2 concentrations and exposure times. mdpi.com

Interactive Data Table: Effect of Elicitation on this compound Production in Eschscholzia californica Suspension Cultures

| Elicitor/Treatment | Concentration | Time (h) | This compound Content (µg/g DCW) | Fold Increase vs Control | Source |

| Salicylic Acid (SA) | 4 mg/L | 72 | 4839.16 ± 486.3 | 4.5 | mdpi.com |

| SA + L-tyrosine (Simultaneous) | 4 mg/L SA, 1 mmol/L LT | 72 | 6290.91 ± 470.7 | 6 | mdpi.com |

| SA + L-tyrosine (Sequential) | 4 mg/L SA, 1 mmol/L LT | 48 | Peak accumulation | Not specified | mdpi.com |

| Manganese Chloride (MnCl2) | 10 mg/L | 24 | 14.04 ± 1.68 (mg/g DCW) | Not specified | mdpi.com |

| Manganese Chloride (MnCl2) | 10 mg/L | 48 | 15.64 ± 0.93 (mg/g DCW) | Not specified | mdpi.com |

Note: DCW = Dried Cell Weight. Values are approximate and may vary depending on specific experimental conditions.

Advanced Methodologies for Isolation and Purification of this compound from Natural Sources

The isolation and purification of this compound from plant sources often involve multi-step processes utilizing various chromatographic techniques to achieve high purity. csic.espsu.edu

Chromatographic Techniques for High-Purity this compound Extraction

Chromatographic techniques are essential for separating this compound from complex plant extracts containing numerous other alkaloids and compounds. nih.govpsu.edunih.govuni.lutaylorfrancis.comresearchgate.netpolypeptide.com

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used analytical and preparative technique for the separation and quantification of alkaloids, including this compound, from plant extracts and cell cultures. tandfonline.comnih.govndl.go.jpnih.govtaylorfrancis.comresearchgate.netebi.ac.uknih.govresearchgate.net Analytical HPLC methods have been developed for screening and quantifying this compound alongside other benzophenanthridine alkaloids in Eschscholzia californica cell cultures. tandfonline.comresearchgate.netebi.ac.uknih.gov These methods often employ reversed-phase C18 columns with gradient elution using mobile phases containing acetonitrile (B52724) and aqueous buffers. researchgate.netebi.ac.uknih.gov Detection of this compound in HPLC can be achieved using UV detectors, often at wavelengths around 280 nm, or fluorescence detection. mdpi.comndl.go.jpresearchgate.netebi.ac.uknih.gov HPLC coupled with mass spectrometry (HPLC-MS/MS) is also used for identification and quantification of this compound. tandfonline.comcsic.eschemicalpapers.com

Semi-preparative HPLC for this compound Separation

Solid-Phase Extraction (SPE) and Preparative-Scale Isolation Strategies

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating, purifying, and concentrating target analytes from complex mixtures based on their physicochemical properties and differential affinities between a liquid mobile phase and a solid stationary phase. organomation.comsigmaaldrich.comrocker.com.tw SPE employs various sorbent materials, including silica-based (e.g., C18), polymeric resins, carbon-based materials, and ion exchange resins, packed into cartridges or columns. organomation.com The SPE process typically involves conditioning the sorbent, equilibrating it, loading the sample, washing to remove impurities, and eluting the target analyte. phenomenex.com

While general principles and applications of SPE are well-documented for various compounds, specific detailed protocols for this compound isolation using SPE are less extensively detailed in the provided search results compared to other techniques like column chromatography or semi-preparative HPLC. However, SPE is mentioned as a sample preparation protocol involving methanolic extraction for the measurement of intracellular alkaloid concentrations and for their quantification in culture medium in studies involving Eschscholzia californica. ebi.ac.uk This suggests SPE is used as a preliminary cleanup or enrichment step for this compound analysis.

Preparative-scale isolation strategies aim to obtain larger quantities of purified compounds. For this compound, preparative or semi-preparative HPLC has been developed for purification, particularly when commercial standards are unavailable. ebi.ac.uk This involves separating alkaloids on a suitable column (e.g., reversed-phase C18) using specific mobile phases and monitoring the elution, often by UV detection. ebi.ac.ukmdpi.com Fractions containing this compound are collected, and the solvent is evaporated to obtain the isolated compound. mdpi.com Column chromatography on silica (B1680970) gel using specific solvent mixtures has also been reported for this compound isolation from plant extracts. mdpi.com

Research findings indicate that efficient purification procedures are crucial for obtaining this compound in sufficient amounts for further study, such as biological activity testing. nih.govbeilstein-journals.org The low natural abundance of this compound necessitates effective isolation techniques. nih.gov

Biosynthetic Pathways and Genetic Aspects of Macarpine Production

Elucidation of Proposed Biosynthetic Routes to Macarpine

This compound, a complex benzophenanthridine alkaloid, is synthesized in a limited number of plant species, primarily within the Papaveraceae family, such as Eschscholzia californica (California poppy) and Macleaya microcarpa. nih.govresearchgate.net It represents one of the most highly oxidized compounds in its class. nih.govresearchgate.net The biosynthetic pathway leading to this compound is intricate and shares a significant portion of its initial steps with the more abundant alkaloid, sanguinarine (B192314). nih.govresearchgate.net The entire pathway has been thoroughly elucidated at the enzymatic level, although the complete genetic characterization of the final specific steps remains partially incomplete. nih.govresearchgate.net

The biosynthesis begins with the amino acid L-tyrosine and proceeds through a series of intermediates to form the central precursor (S)-reticuline. nih.govresearchgate.net From (S)-reticuline, the pathway continues to produce protopine (B1679745) and subsequently dihydrosanguinarine (B1196270). ebi.ac.uk At the stage of dihydrosanguinarine, the biosynthetic route bifurcates. nih.govresearchgate.net One branch leads to the formation of sanguinarine through a single oxidation step catalyzed by dihydrobenzophenanthridine oxidase. nih.govresearchgate.net The other, more complex branch proceeds towards this compound, involving five additional enzymatic reactions: two hydroxylations, two methylations, and a final oxidation step. nih.govresearchgate.net A further branch point exists at the intermediate dihydrochelirubine, which can be converted to chelirubine (B96666). nih.govresearchgate.net

The journey to this compound begins with primary metabolites and progresses through a cascade of increasingly complex benzylisoquinoline alkaloids (BIAs). The foundational precursor for this compound, like many BIAs, is the amino acid L-tyrosine. nih.govnih.gov

The central and pivotal intermediate in the synthesis of numerous BIAs, including this compound, is (S)-reticuline . researchgate.netresearchgate.net From here, the pathway proceeds through the intermediate protopine . ebi.ac.uk A crucial branching point in the pathway is dihydrosanguinarine . nih.govresearchgate.net This molecule stands at a metabolic crossroads, where enzymatic machinery directs flux either towards sanguinarine or towards the more elaborate structure of this compound. nih.govresearchgate.net

Following the divergence from dihydrosanguinarine, the route to this compound involves several key downstream intermediates. These include 10-hydroxydihydrosanguinarine , dihydrochelirubine , 12-hydroxydihydrochelirubine , and dihydrothis compound . ebi.ac.uk Each of these intermediates represents a specific modification—hydroxylation or methylation—that progressively builds the final this compound structure. nih.govebi.ac.uk

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Role in Pathway |

| L-Tyrosine | Primary amino acid precursor nih.govnih.gov |

| (S)-Reticuline | Central BIA intermediate researchgate.netresearchgate.net |

| Protopine | Intermediate precursor to dihydrosanguinarine ebi.ac.uk |

| Dihydrosanguinarine | Major branch point intermediate nih.govresearchgate.net |

| 10-Hydroxydihydrosanguinarine | Intermediate after the first hydroxylation ebi.ac.uk |

| Dihydrochelirubine | Intermediate and branch point to chelirubine nih.govebi.ac.uk |

| 12-Hydroxydihydrochelirubine | Intermediate after the second hydroxylation ebi.ac.uk |

| Dihydrothis compound | The immediate precursor to this compound ebi.ac.uk |

The conversion of precursors into this compound is orchestrated by a series of highly specific enzymes. These biocatalysts ensure that each chemical modification—from the formation of methylenedioxy bridges to hydroxylation and methylation at precise locations—occurs with high fidelity. The enzymes involved include oxidoreductases, methyltransferases, and, most prominently, cytochrome P450 monooxygenases. researchgate.netnih.gov

Cytochrome P450 enzymes (P450s) are a superfamily of heme-containing monooxygenases that are central to the structural diversification of alkaloids. nih.govnih.gov They catalyze a wide range of oxidative reactions, including hydroxylations, ring formations, and the creation of methylenedioxy bridges, which are characteristic features of benzophenanthridine alkaloids. nih.govresearchgate.net

In plants that produce BIAs, such as Eschscholzia californica, the P450 families CYP719 , CYP82 , and CYP80 are particularly enriched and play crucial roles. nih.govmdpi.com

CYP719 Family : Enzymes in this family are renowned for catalyzing the formation of methylenedioxy bridges, a key structural element in many BIAs. nih.govresearchgate.net For instance, (S)-stylopine synthase (CYP719A2) is involved in the pathway leading to sanguinarine and, by extension, this compound. nih.govnih.gov These enzymes exhibit strict regioselectivity, ensuring the bridge forms at the correct position on the alkaloid scaffold. researchgate.net

CYP82 Family : This family is highly diversified and contains key enzymes responsible for the hydroxylation steps that distinguish the this compound branch from the sanguinarine branch. nih.govnih.gov Members of the CYP82 family add single hydroxyl groups to the alkaloid core. nih.gov Specifically, two highly homologous P450s, CYP82P2 and CYP82P3 , have been identified as exhibiting the 10-hydroxylase activity necessary for this compound biosynthesis. nih.gov Other characterized members, like CYP82N4, are involved in producing the precursor protopine. nih.gov The abundance and clustering of CYP82 genes in the E. californica genome underscore their importance in the evolution of complex alkaloid pathways. nih.gov

While the complete biosynthetic pathway to this compound is understood at the enzyme level, the identification of all corresponding genes is ongoing. nih.govresearchgate.net However, several key enzymes and their genes have been characterized, particularly those in the shared pathway with sanguinarine.

Key enzymes identified include:

3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'-OMT) : An O-methyltransferase involved in the early stages of the BIA pathway. nih.gov

CYP719A2 ((S)-stylopine synthase 1) and CYP719A3 : Cytochrome P450 enzymes crucial for modifications on the BIA scaffold. nih.govnih.gov

Dihydrobenzophenanthridine oxidase : Catalyzes the final oxidation of dihydro-forms to the quaternary alkaloids, such as the conversion of dihydrosanguinarine to sanguinarine. nih.govresearchgate.net

Dihydrosanguinarine 10-monooxygenase : A P450 enzyme (likely from the CYP82 family, such as CYP82P2/P3) that performs the first hydroxylation step specific to the this compound branch. nih.govqmul.ac.uk

Genomic studies have revealed that genes for specialized metabolic pathways, like BIA synthesis, are often organized into biosynthetic gene clusters (BGCs) . nih.govnih.gov These are physical groupings of genes on a chromosome that are co-regulated and encode the enzymes for a multi-step pathway. nih.gov In E. californica, several CYP82 genes have been found to form such clusters, suggesting a coordinated evolutionary and regulatory mechanism for the production of these complex alkaloids. nih.gov

The biosynthesis of this compound is a testament to the precision of enzymatic catalysis, which exhibits high levels of regioselectivity and stereoselectivity.

Regioselectivity refers to the ability of an enzyme to catalyze a reaction at a specific position on a substrate when multiple reactive sites are available. reddit.comuwindsor.ca In this compound biosynthesis, this is exemplified by the hydroxylation and methylation steps. For example, dihydrosanguinarine 10-monooxygenase specifically hydroxylates the C-10 position of the dihydrosanguinarine molecule, and not other available carbons. qmul.ac.uk This precise control ensures the correct scaffold is built for subsequent reactions.

Stereoselectivity is the preferential formation of one stereoisomer over another. reddit.comkhanacademy.org The enzymes in the BIA pathway act on specific stereoisomers of their substrates. The entire pathway maintains a specific three-dimensional architecture, starting from (S)-reticuline. The enzymes, particularly the cytochrome P450s, have active sites tailored to bind substrates in a specific orientation, ensuring that the reactions produce a single, desired stereochemical outcome. nih.gov

Enzymatic Transformations and Catalytic Mechanisms

Molecular Biology and Genetic Engineering Approaches for Enhanced this compound Yield

Given that this compound is a minor alkaloid, its low yield from natural plant sources limits extensive research and potential applications. researchgate.netmuni.cz Consequently, significant effort has been directed towards biotechnological strategies to increase its production, primarily using plant cell cultures of Eschscholzia californica.

One effective strategy is elicitation , which involves using signaling molecules (elicitors) to trigger plant defense responses, often leading to an upregulation of secondary metabolite production. researchgate.netSalicylic (B10762653) acid (SA) , a plant hormone, has been shown to be an effective elicitor. nih.govnih.gov Studies have demonstrated that applying SA to E. californica suspension cultures significantly increases the production of both sanguinarine and this compound. nih.govresearchgate.net

Another powerful approach is precursor feeding . By supplementing the culture medium with early-stage precursors, the metabolic flux towards the desired final product can be enhanced. The addition of L-tyrosine , the primary amino acid precursor, in combination with SA elicitation, has proven to be a particularly effective strategy for boosting this compound accumulation. nih.govnih.gov Research has shown that the timing of precursor addition and elicitation (either simultaneous or sequential) can influence the peak production times for different alkaloids. nih.govresearchgate.net

Investigating the gene expression of key biosynthetic enzymes provides insight into the regulatory mechanisms at play. Studies have tracked the relative gene expression of enzymes like 4'-OMT , CYP719A2 , and CYP719A3 in response to elicitation. nih.govnih.gov Interestingly, while the expression of these genes often correlates with the production of the major alkaloid sanguinarine, the correlation with this compound accumulation is not always direct, suggesting more complex regulatory controls in the final steps of the this compound-specific branch. nih.govresearchgate.net

Table 2: Biotechnological Strategies for Enhanced this compound Production in E. californica Cell Cultures

| Strategy | Agent/Method | Observed Effect | Reference |

| Elicitation | Salicylic Acid (SA) | Increased expression of biosynthetic genes and accumulation of this compound. | nih.govresearchgate.net |

| Precursor Feeding | L-Tyrosine | When combined with SA, significantly enhances this compound yield. | nih.govnih.gov |

| Genetic Engineering | Antisense RNA (for BBE, CYP80B1) | Reduced overall alkaloid production, providing insights into pathway regulation and metabolic flux. | ebi.ac.uk |

Transcriptomic and Proteomic Analysis of this compound-Producing Organisms

The investigation into the biosynthesis of this compound, a complex benzophenanthridine alkaloid, has been significantly advanced by transcriptomic and proteomic analyses. These approaches provide a comprehensive view of the genes and proteins active within an organism, offering a blueprint of its metabolic capabilities. By analyzing the complete set of RNA transcripts (transcriptome) and proteins (proteome) in this compound-producing plants, researchers can identify the specific enzymes and regulatory factors involved in its formation.

Transcriptome sequencing has become a powerful tool for gene discovery in plants that produce specialized metabolites. nih.govresearchgate.net For instance, large-scale transcriptome sequencing of various medicinal plants, including those that produce benzylisoquinoline alkaloids (BIAs) like this compound, has led to the identification of hundreds of gene candidates potentially involved in alkaloid biosynthesis. researchgate.net In studies involving BIA-producing plants, deep-sequencing platforms have been used to generate robust transcriptome assemblies, with a significant number of transcripts identified as full or near-full length. plos.org This allows for the direct cloning and functional characterization of candidate genes without needing more complex laboratory procedures. plos.org The analysis of transcriptomes from multiple plant parts (e.g., leaves, roots, stems) can reveal tissue-specific gene expression patterns, pinpointing where in the plant the biosynthesis of specific alkaloids occurs. mdpi.com

Proteomic analysis complements transcriptomics by providing a direct measure of the proteins present in a cell or tissue at a specific time. nih.gov This is crucial because the level of a gene's transcript does not always perfectly correlate with the amount of active protein. In studies of Eschscholzia californica, a known this compound producer, variations in the expression profiles of biosynthetic enzymes have been observed. nih.gov Techniques such as data-independent acquisition (DIA) quantitative proteomics are being used to identify differentially expressed proteins and explore their association with specific metabolic traits. nih.gov By comparing the proteomes of plants under different conditions, such as before and after treatment with an elicitor, scientists can identify proteins whose up-regulation is linked to increased alkaloid production. nih.gov This integrated "omics" approach is essential for building a complete picture of the metabolic network that leads to this compound.

Gene Expression Studies of Biosynthetic Enzymes (e.g., 4′-OMT, CYP719A2/A3) in Response to Elicitors

The production of secondary metabolites like this compound is often a plant's defense response to stress, which can be simulated in laboratory or industrial settings using "elicitors." mdpi.com These molecules trigger defense signaling pathways, leading to the up-regulation of genes encoding biosynthetic enzymes. mdpi.commdpi.com Studies on Eschscholzia californica suspension cultures have provided detailed insights into how elicitors affect the genes involved in the this compound pathway.

Key enzymes in the biosynthesis of this compound and related alkaloids include 3'-hydroxy-N-methyl-(S)-coclaurine 4′-O-methyltransferase (4′-OMT) and cytochrome P450-dependent monooxygenases like CYP719A2 and CYP719A3. nih.gov Research has shown that the application of elicitors, such as salicylic acid (SA), can significantly increase the expression of the genes encoding these enzymes. nih.govresearchgate.net In one study, treating E. californica cultures with SA led to an increased relative gene expression of 4′-OMT, CYP719A2, and CYP719A3. nih.gov Interestingly, while the increased gene expression correlated with the accumulation of the related alkaloid sanguinarine, the link to this compound accumulation was less direct, suggesting a more complex regulatory mechanism for this specific branch of the pathway. nih.govresearchgate.net

The timing and concentration of the elicitor, as well as the addition of precursors like L-tyrosine, can modulate the gene expression response. nih.gov For example, the simultaneous or sequential application of SA and L-tyrosine to E. californica cultures resulted in different accumulation peaks for sanguinarine and this compound, highlighting the intricate control of the biosynthetic pathway. nih.govresearchgate.net While SA alone stimulated the production of both alkaloids, the combination with L-tyrosine further enhanced this effect. nih.gov The analysis of gene expression under these conditions provides crucial data for understanding metabolic bottlenecks and optimizing production strategies. researchgate.net

Table 1: Effect of Elicitation on Biosynthetic Gene Expression in Eschscholzia californica

| Elicitation Model | Target Genes | Observed Effect on Gene Expression | Reference |

|---|---|---|---|

| Salicylic Acid (SA) | 4′-OMT, CYP719A2, CYP719A3 | Increased relative gene expression at all tested concentrations. | nih.gov, researchgate.net, researchgate.net |

| SA + L-tyrosine (Simultaneous) | 4′-OMT, CYP719A2, CYP719A3 | Higher relative gene expression detected compared to SA alone. | nih.gov |

| SA + L-tyrosine (Sequential) | 4′-OMT, CYP719A2, CYP719A3 | Increased relative gene expression. | nih.gov, researchgate.net |

Strategies for Pathway Modulation and Metabolic Engineering

Metabolic engineering offers powerful strategies to enhance the production of valuable plant-derived compounds like this compound. These approaches aim to rationally modify the plant's metabolic pathways to increase the yield of the desired product. nih.gov Key strategies involve the manipulation of biosynthetic genes, the suppression of competing pathways, and the optimization of culture conditions through elicitation and precursor feeding. nih.govnih.gov

One of the most direct strategies is the overexpression of genes that encode rate-limiting enzymes in the biosynthetic pathway. nih.govnih.gov By increasing the amount of a key enzyme, the metabolic flux towards the final product can be significantly enhanced. For example, studies in opium poppy have shown that overexpressing genes like 4′OMT can lead to higher accumulation of specific alkaloids in certain tissues. researchgate.netnih.gov Conversely, suppressing the expression of genes in competing metabolic pathways can redirect precursors towards the pathway of interest, preventing their diversion into unwanted byproducts. nih.govnih.gov

The use of elicitors and precursor supplementation is a proven biotechnological strategy to boost alkaloid production in plant cell cultures. nih.govmdpi.com As detailed previously, elicitors like salicylic acid activate the plant's defense response and stimulate the expression of biosynthetic genes. nih.gov Supplementing the culture medium with a biosynthetic precursor, such as the amino acid L-tyrosine for this compound, provides more of the initial building blocks needed for the pathway, which can lead to a substantial increase in final product yield. nih.gov The combination of elicitation and precursor feeding has proven to be a particularly effective and promising approach for improving this compound production in Eschscholzia californica cultures. nih.gov These strategies, often guided by insights from transcriptomic and proteomic data, are crucial for developing commercially viable production systems for rare and medicinally important alkaloids.

Table 2: Overview of Metabolic Engineering and Modulation Strategies

| Strategy | Description | Example/Application | Reference |

|---|---|---|---|

| Gene Overexpression | Increasing the expression of key biosynthetic genes to boost enzyme levels and enhance metabolic flux. | Overexpression of 4′OMT and 7OMT in Papaver somniferum resulted in higher morphine accumulation in the stem. | researchgate.net, nih.gov |

| Pathway Suppression | Blocking or attenuating competing metabolic pathways to redirect precursors towards the desired product. | A common strategy to prevent the formation of unnecessary byproducts and increase the efficiency of the target pathway. | nih.gov, nih.gov |

| Elicitation | Using signaling molecules (elicitors) to stimulate the plant's defense responses and up-regulate secondary metabolite biosynthesis. | Salicylic acid (SA) was used to increase this compound and sanguinarine production in Eschscholzia californica suspension cultures. | nih.gov, researchgate.net |

| Precursor Feeding | Supplementing the growth medium with biosynthetic precursors to increase the availability of starting materials. | L-tyrosine supplementation, combined with SA elicitation, enhanced this compound production in E. californica. | nih.gov |

| Global Regulation | Manipulating transcription factors or phytohormones that control entire metabolic pathways. | Regulating transcription factors and endogenous phytohormones can markedly increase the yield of target compounds. | nih.gov |

Advanced Methodologies for Structural Elucidation of Macarpine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Macarpine Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the intricate structure of organic molecules like this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon skeleton and the placement of protons.

One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental to the structural analysis of this compound.

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to aromatic protons, methoxy (B1213986) group protons, the N-methyl group protons, and protons of the methylenedioxy groups. researchgate.net The chemical shifts (δ) of these protons provide initial clues to their location on the benzophenanthridine core. For instance, protons on the aromatic rings typically appear in the downfield region (δ 7.0-10.0 ppm) due to the deshielding effect of the aromatic ring current.

Table 1.researchgate.netThe ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom in the molecule. The fully conjugated aromatic system of this compound results in numerous signals in the aromatic region (typically δ 100-150 ppm). Carbons of the methoxy (-OCH₃), N-methyl (N-CH₃), and methylenedioxy (-O-CH₂-O-) groups appear in the more upfield region of the spectrum. DEPT experiments are then used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is essential for assembling the carbon framework.

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within the this compound structure. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps to map out proton-proton networks within the individual rings of the this compound structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached. It allows for the unambiguous assignment of a specific proton signal to its corresponding carbon signal, building the C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative 2D NMR experiments for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information is crucial for piecing together the entire molecular puzzle, showing how different fragments and functional groups are connected across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY correlations are vital for determining the stereochemistry and three-dimensional conformation of the molecule. For the planar, aromatic structure of this compound, NOESY helps confirm the spatial proximity of substituents on the fused ring system. rsc.org

Through the combined interpretation of these 1D and 2D NMR experiments, the complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the chemical structure of this compound. mdpi.com

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular weight and elemental formula, of a molecule. It is also used to deduce structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). veeprho.com This precision allows for the determination of the exact elemental composition of the parent ion. For this compound, which exists as a cation, HRMS analysis provides an experimental mass that can be matched to a single unique molecular formula.

The calculated monoisotopic mass for the this compound cation with the molecular formula C₂₂H₁₈NO₆⁺ is 392.11286 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very small margin of error (typically <5 ppm), thereby confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (the parent or precursor ion) are selected, fragmented, and the resulting fragment (product) ions are then analyzed. researchgate.net This process provides valuable information about the molecule's structure, as the fragmentation patterns are often characteristic of specific structural motifs.

The benzophenanthridine skeleton of this compound is a large, rigid, and highly conjugated system, which makes it relatively stable and difficult to fragment. However, MS/MS analysis can induce characteristic cleavages. The fragmentation of this compound typically involves the loss of small neutral molecules from its substituents. Common fragmentation pathways for such alkaloids include the loss of carbon monoxide (CO), a methyl radical (•CH₃) from the methoxy or N-methyl groups, or formaldehyde (B43269) (CH₂O) from the methylenedioxy groups. Analysis of the MS/MS spectrum of this compound allows researchers to confirm the presence and location of these substituent groups on the core aromatic structure. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. usp.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise map of electron density, from which the exact positions of all atoms in the crystal lattice can be determined.

For a molecule like this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its planar, fused-ring structure. It would yield precise data on bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's geometry. This technique is particularly crucial for determining the absolute stereochemistry of chiral centers, although this compound itself is achiral.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful analytical techniques used to investigate the stereochemistry of chiral molecules. wikipedia.org These methods are based on the differential interaction of chiral substances with left and right circularly polarized light. bhu.ac.inkud.ac.in CD measures the difference in absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with wavelength. wikipedia.orgbhu.ac.in

This compound, in its native state as a quaternary benzophenanthridine alkaloid, possesses a planar, aromatic ring system. This planarity results in the molecule being achiral, meaning it is superimposable on its mirror image. Consequently, this compound itself does not exhibit optical activity and will not produce a CD or ORD spectrum.

However, these chiroptical techniques are highly relevant for the analysis of related, non-quaternary benzophenanthridine alkaloids, which can possess chiral centers. For instance, the reduction of the iminium bond (C=N+) in the benzophenanthridine core leads to dihydro-derivatives, creating a stereocenter at the C-6 position. The resulting enantiomers can be distinguished and their absolute configuration determined using CD and ORD spectroscopy.

The characteristic change in optical rotation in the vicinity of an absorption band is known as the Cotton Effect, which is a key feature in both ORD and CD spectra. kud.ac.in The sign and magnitude of the Cotton effect can be correlated with the spatial arrangement of atoms around the chromophore, enabling the assignment of absolute configuration. For example, in related chiral alkaloids, a positive Cotton effect at a specific wavelength might be indicative of an (S)-configuration at a chiral center, while a negative effect would suggest the (R)-configuration.

Table 1: Conceptual Chiroptical Properties of a Hypothetical Chiral Dihydro-macarpine Derivative

| Spectroscopic Technique | Observed Phenomenon | Structural Interpretation |

| Circular Dichroism (CD) | Positive or negative absorption bands (Δε) | Correlates to the absolute configuration (e.g., R/S) of the chiral center. |

| Optical Rotatory Dispersion (ORD) | Positive or negative Cotton effect curves | The shape of the curve (peak and trough) near an absorption maximum helps determine the stereochemistry. |

While no specific CD or ORD data for this compound derivatives were found in the searched literature, the principles remain a cornerstone for stereochemical elucidation in natural product chemistry. wikipedia.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. nih.govnih.gov These methods probe the vibrational energies of chemical bonds. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. cardiff.ac.uk Although their physical principles differ, they provide complementary information about molecular structure.

The analysis of this compound's vibrational spectra allows for the confirmation of its key structural motifs. The molecule's complex structure, featuring aromatic rings, methoxy groups, and two methylenedioxy groups, gives rise to a characteristic and complex spectrum.

Key functional groups in this compound and their expected vibrational frequencies include:

Aromatic System: The polycyclic aromatic core exhibits C-H stretching vibrations typically above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org

Iminium Bond: The quaternary nitrogen within the aromatic system (C=N⁺) would have a characteristic stretching frequency, though its identification can be complex.

Methoxy Groups (-OCH₃): These groups are identified by their characteristic C-H stretching vibrations around 2850-2950 cm⁻¹ and a strong C-O stretching band. nih.gov

Methylenedioxy Groups (-O-CH₂-O-): This group is particularly diagnostic in IR spectroscopy, showing characteristic C-O stretching bands and a notable absorption typically around 940-930 cm⁻¹ corresponding to the methylenedioxy bridge. researchgate.netmdpi.com The presence of this functional group was shown to be important for the biological activity of some benzophenanthridine alkaloids. nih.govplos.org

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Methoxy (-OCH₃) |

| ~1620 | Medium | C=C Stretch | Aromatic Ring |

| ~1500, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1280-1240 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| 1050-1020 | Strong | Symmetric C-O-C Stretch | Aryl Ether |

| 940-930 | Strong | -O-CH₂-O- Stretch | Methylenedioxy |

Table 3: Predicted Raman Scattering Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 1620-1580 | Strong | C=C Ring Stretch | Aromatic Ring |

| 1400-1300 | Strong | Ring Breathing/Stretching | Polycyclic Aromatic System |

| 1280-1240 | Medium | C-O Stretch | Aryl Ether |

| ~800 | Medium | Ring Breathing | Benzophenanthridine Core |

The complementary nature of IR and Raman spectroscopy is crucial. While C=O and O-H bonds (not present in this compound) typically show strong IR absorption, C=C and C-C bonds of the aromatic skeleton often produce strong signals in Raman spectra, providing a comprehensive vibrational fingerprint of the molecule. nih.gov

Pre Clinical Investigation of Macarpine S Biological Activities and Mechanistic Insights

Anti-proliferative and Cytotoxic Mechanisms of Macarpine in Diverse Cellular Models

Studies have explored the anti-proliferative and cytotoxic effects of this compound across various cancer cell lines. Benzophenanthridine alkaloids, including this compound, have demonstrated inhibitory effects on several human cancer cells such as human colon cancer cell line HCT-8, human hepatoma cell line BEL-7402, human gastric cancer cell line BGC-823, human ovarian cancer cell line A2780, and human lung cancer cell line A549. mdpi.com this compound itself has shown potent activity against certain cell lines, with low IC50 values. For instance, one study reported IC50 values for this compound against four cell lines as 0.012, 0.013, 0.024, and 0.015 μg/mL. mdpi.com This indicates that this compound can inhibit the proliferation of these cancer cells at relatively low concentrations. The cytotoxic effect of quaternary benzophenanthridine alkaloids appears to be influenced by the presence of a methylenedioxy ring at specific positions. vfu.cz

Induction of Apoptosis Pathways (Intrinsic and Extrinsic)

Apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its cytotoxic effects. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. thermofisher.comassaygenie.comnih.govresearchgate.net Both pathways converge on the activation of a family of cysteine proteases called caspases, which orchestrate the dismantling of the cell. thermofisher.comresearchgate.net

Caspase Activation and Mitochondrial Membrane Potential Modulation

Activation of caspases is fundamental to apoptotic cell death. nih.gov The intrinsic pathway is triggered by intracellular stress, leading to the release of mitochondrial proteins like cytochrome c, which in turn activates caspases. thermofisher.comnih.gov The permeabilization of the mitochondrial outer membrane allows the release of cytochrome c, inducing caspase activation. nih.gov During apoptosis, mitochondria can rapidly lose their transmembrane potential (ΔΨm). nih.govfrontiersin.orgmdpi.com This loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS) are thought to contribute to cellular dismantling. nih.gov Activated caspases can target components of the mitochondrial electron transport chain, leading to a sustained loss of ΔΨm and ROS production. nih.gov Studies have shown that caspase activation correlates with mitochondrial membrane depolarization in various cellular contexts. frontiersin.orgmdpi.comnih.gov

Role of Bcl-2 Family Proteins and P53 Pathway Modulation

The intrinsic apoptotic pathway is heavily regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bad, Noxa, Puma, Bid) members. thermofisher.commdpi.com The balance between these opposing forces determines a cell's susceptibility to apoptosis. mdpi.com The tumor suppressor protein p53 plays a critical role in activating the intrinsic pathway, often in response to DNA damage. thermofisher.comassaygenie.comresearchgate.netthermofisher.com P53 can induce the expression of pro-apoptotic Bcl-2 family members like Bax, Noxa, and Puma, shifting the balance towards apoptosis. researchgate.netthermofisher.com Additionally, p53 can directly interact with anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondria, promoting mitochondrial outer membrane permeabilization and cytochrome c release. researchgate.netthermofisher.comnih.govrcsb.org This transcription-independent action of p53 can antagonize Bcl-2 function. nih.gov The p53-PUMA/NOXA pathway has been shown to regulate mitochondrial membrane potential and oxidative status. biorxiv.org Targeting Bcl-2 through the p53 pathway is considered a potential strategy for cancer treatment. mdpi.com

Cell Cycle Arrest Induction and Checkpoint Regulation

Cell cycle arrest is another mechanism by which anti-proliferative agents exert their effects, preventing cancer cells from dividing and proliferating. The cell cycle is controlled by a series of checkpoints that ensure proper DNA replication and chromosome segregation. wikipedia.org DNA damage checkpoints, for instance, can delay or arrest cell cycle progression in response to genotoxic stress. wikipedia.orgnih.govbio-rad.com These checkpoints involve the activation of kinases like ATM and ATR, which in turn activate checkpoint kinases such as Chk1 and Chk2. nih.govbio-rad.complos.org These kinases can then regulate proteins like Cdc25 and p53, leading to cell cycle arrest. wikipedia.orgbio-rad.complos.org Some studies on naphthoquinone derivatives, structurally related to this compound, have indicated their ability to cause cell cycle arrest, particularly in the G0/G1 phase. researchgate.net Research on a derivative of this compound, QO-1, also suggests activity via cell cycle regulation, with evidence of arrest. researchgate.net

Inhibition of Cell Migration and Invasion in In Vitro Assays

Inhibition of cancer cell migration and invasion is crucial for preventing metastasis. In vitro assays, such as wound healing assays and transwell migration/invasion assays, are commonly used to evaluate these capabilities. nih.govfrontiersin.orgresearchgate.net These assays measure the ability of cells to move into a scratched area or to pass through a porous membrane, with or without an extracellular matrix coating to simulate invasion. nih.govfrontiersin.org While specific data on this compound's direct effects on cell migration and invasion in these assays were not prominently found in the provided search results, studies on other compounds have demonstrated that inhibition of signaling pathways like PI3K/Akt and ERK1/2 can suppress cell migration and invasion. oncotarget.com

Modulatory Effects on Angiogenesis Signaling Pathways

Autophagy Modulation in Diseased Cellular Phenotypes

Autophagy is a fundamental cellular mechanism involved in maintaining homeostasis by degrading and recycling cellular components. Altered levels of autophagy have been observed in various pathologies, including cancer and neurodegenerative diseases. nih.govmdpi.com While the broader class of benzophenanthridine alkaloids, such as sanguinarine (B192314), has been shown to induce autophagy in certain cancer cells researchgate.netmdpi.com, specific detailed research findings on this compound's direct role in modulating autophagy in diseased cellular phenotypes are limited in the available information. Studies on other compounds highlight the potential of modulating chaperone-mediated autophagy (CMA) in pathological conditions nih.govnih.gov, and flavonoids have been shown to influence autophagy in the context of neurodegeneration mdpi.com. Further specific investigation is needed to elucidate this compound's potential effects on autophagy in various diseased states.

Anti-inflammatory and Immunomodulatory Effects of this compound

Benzophenanthridine alkaloids, including this compound, are reported to possess anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net Preclinical investigations of compounds found in Lepidium meyenii (Maca), which contains macamides and other metabolites, have indicated anti-inflammatory and immunoregulatory effects. frontiersin.orgnih.gov Macleaya cordata, another plant containing this compound, has also been traditionally used as an anti-inflammatory agent and is associated with immunomodulation. researchgate.net

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

Modulation of pro-inflammatory cytokine production is a key aspect of anti-inflammatory and immunomodulatory responses. Studies on other compounds and plant extracts have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. For instance, certain materials have shown decreased activation of inflammatory pathways and reduced expression of IL-6 and IL-1β in macrophages. nih.gov Similarly, some plant extracts have been shown to reduce TNF-α levels in experimental models of inflammation. mdpi.com While this compound is part of a class known for these effects, specific data detailing this compound's direct impact on the production of these particular cytokines is not extensively provided in the available search results. However, the anti-inflammatory activity of related compounds often involves the suppression of such mediators. frontiersin.org

Inhibition of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are critical regulators of inflammatory and immune responses. ecrjournal.comwikipedia.org Inhibition of these pathways is a common mechanism by which anti-inflammatory and immunomodulatory agents exert their effects. nih.gov NF-κB, typically sequestered in the cytoplasm, translocates to the nucleus upon activation by various stimuli, leading to the transcription of pro-inflammatory genes. ecrjournal.comwikipedia.org Inhibition can occur at various steps, including the phosphorylation and degradation of its inhibitor, IκBα, or the nuclear translocation of NF-κB itself. ecrjournal.comnih.gov Some studies on other compounds have demonstrated the inhibition of NF-κB activation nih.govfrontiersin.org, and related benzophenanthridine alkaloids are known to affect NF-κB activation mdpi.com. While the available information confirms that NF-κB and MAPK pathways are targets for modulating inflammation and immunity, specific detailed mechanisms of how this compound directly inhibits these pathways require further dedicated research.

Effects on Macrophage Polarization and Immune Cell Activation

Macrophages exhibit plasticity and can polarize into different phenotypes, primarily M1 (pro-inflammatory) and M2 (anti-inflammatory), influencing the course of inflammatory diseases. nih.govyoutube.com Modulating macrophage polarization is a potential therapeutic strategy. nih.gov Immune cell activation, including T and B cells, is a complex process involving antigen presentation and co-stimulatory signals. britannica.comwikipedia.orggeekymedics.com While immunomodulatory effects are attributed to plants containing this compound researchgate.net and general mechanisms of macrophage polarization and immune cell activation are understood nih.govnih.govyoutube.comkhanacademy.orgnih.govnih.gov, specific research detailing this compound's direct effects on macrophage polarization or the activation of specific immune cell populations is not prominently featured in the provided search results. Studies on related plant extracts have indicated effects on macrophage function and cytokine secretion nih.govmdpi.com, suggesting a potential area for further investigation regarding this compound.

Antimicrobial and Antifungal Activities of this compound

This compound, as a benzophenanthridine alkaloid, is reported to possess antimicrobial and antifungal activities. nih.govresearchgate.netbeilstein-journals.org This is a characteristic shared by other compounds within this structural class. researchgate.net

Bacterial Growth Inhibition Mechanisms (e.g., Inhibition of DNA Synthesis)

| Elicitation Condition (in Eschscholzia californica suspension cultures) | This compound Production Fold Increase (vs. control) | Peak Accumulation Time | Citation |

| Salicylic (B10762653) Acid (4 mg/L) | 4.5-fold | 48 h | researchgate.net |

| Salicylic Acid (4 mg/L) + L-tyrosine (1 mmol/L) (Sequential) | Increased (peak) | 48 h | nih.govresearchgate.net |

| Salicylic Acid (4 mg/L) + L-tyrosine (1 mmol/L) (Simultaneous) | Increased (peak) | 72 h | nih.govresearchgate.net |

Note: Data derived from studies on enhancing this compound production in plant cell cultures, illustrating conditions that influence its presence. nih.govresearchgate.net

Fungal Cell Wall and Membrane Disruption

While benzophenanthridine alkaloids, as a class, are known to possess antifungal activities, specific detailed research focusing solely on this compound's mechanism of fungal cell wall and membrane disruption is limited in the provided search results cenmed.comctdbase.orgnih.govnih.gov. Studies generally attribute the antimicrobial effects of this class of compounds to various mechanisms, but a precise description of this compound's direct action on fungal cell walls or membranes requires further dedicated investigation.

Neurobiological and Neuroprotective Potentials of this compound

Quaternary benzophenanthridine alkaloids, including this compound, have been reported to exhibit neuroprotective properties bidd.groupbio-techne.comuni.lu. The neurobiological potentials of this compound are being explored, particularly in the context of conditions involving neuroinflammation and oxidative stress.

Inhibition of Neuroinflammation and Oxidative Stress in Neuronal Cells

Neuroinflammation and oxidative stress are significant contributors to neurodegenerative processes uni.luuni.lunih.govmetabolomicsworkbench.orgabcam.com. While the provided information highlights the anti-inflammatory and anti-oxidative potential of benzophenanthridine alkaloids as a class bidd.groupbio-techne.com, specific detailed studies on this compound's direct inhibitory effects on neuroinflammation and oxidative stress within isolated neuronal cells and the precise mechanisms involved are not extensively detailed in the search results. Research on related alkaloids suggests potential modulation of inflammatory mediators like TNF-α, but this compound's specific activity in this regard requires further focused investigation nih.govscitoys.com.

Modulation of Neurotransmitter Systems and Receptor Activity

Investigations into this compound's interaction with neurotransmitter systems and receptor activity have provided some insights. This compound has been shown to weakly inhibit the binding of specific ligands to the human angiotensin II AT1 and endothelin 1 ETA receptors dut.ac.za. Related benzophenanthridine alkaloids have been reported to interact with other systems, such as GABA and serotonin (B10506) receptors nih.gov. This compound is also mentioned in the context of interacting with the p75 neurotrophin receptor (p75NTR) citeab.com.

Table 1: this compound's Inhibition of AT1 and ETA Receptors

| Receptor | Ligand | Inhibition at 100 µM | Reference |

| Human AT1 | [³H]-angiotensin II | Weak activity | dut.ac.za |

| Human ETA | [³H]-BQ-123 | Weakly inhibited | dut.ac.za |

Enzyme Modulation and Receptor Interaction Studies of this compound

This compound's interactions with enzymes and receptors are a key area of pre-clinical study. As mentioned, this compound weakly inhibits the human angiotensin II AT1 and endothelin 1 ETA receptors dut.ac.za. Furthermore, this compound has been shown to interact with DNA nih.govwikidata.orgresearchgate.netresearchgate.netmdpi.com. This interaction with DNA has been studied for its spectral properties, with this compound showing a notable increase in fluorescence upon DNA binding nih.gov. The association constant for this compound-DNA interaction has been determined nih.gov. This compound has also been found to stabilize parallel G-quadruplex DNA structures wikidata.org. While related alkaloids have been investigated for their effects on enzymes like cyclooxygenases (COX-1 and COX-2) and acetylcholinesterase, the provided information indicates that selected related alkaloids showed little or no anti-COX activity, and specific data for this compound's direct enzyme inhibition profile for a broad range of enzymes is not extensively detailed nih.govuni.luscitoys.comwikipedia.orgwikidata.orgcdutcm.edu.cn. The mention of this compound interaction with p75NTR also falls under receptor interaction studies citeab.com.

Table 2: Interaction of this compound with DNA

| Biomolecule | Type of Interaction | Key Finding | Reference |

| DNA | Binding | Shows increased fluorescence upon binding | nih.gov |

| DNA | Binding | Association constant determined | nih.gov |

| DNA | Stabilization | Stabilizes parallel G-quadruplex structures | wikidata.org |

Inhibition Kinetics and Specificity against Target Enzymes (e.g., Kinases, Esterases)

Studies on this compound have indicated its potential to interact with enzymes, including those involved in cellular proliferation. While specific detailed enzyme inhibition kinetics and specificity data for this compound against a broad panel of enzymes like kinases or esterases are not extensively detailed in the provided search results, related benzophenanthridine alkaloids like chelerythrine (B190780) are known protein kinase C inhibitors researchgate.net. Enzyme kinetics analysis is a crucial tool for understanding how inhibitors interact with enzymes, allowing for the determination of parameters such as Vmax and Km, and distinguishing between different types of inhibition like competitive, noncompetitive, and uncompetitive inhibition khanacademy.orgnih.govlibretexts.orgmhmedical.com. This type of analysis helps to identify the mechanism of enzyme inhibition and can provide insights into the molecular interactions occurring at the enzyme's active site or other binding sites khanacademy.orgnih.gov.

Ligand-Receptor Binding Assays and Allosteric Modulation

Ligand-receptor binding assays are fundamental techniques used to study the interaction between a ligand, such as this compound, and a target protein or receptor. These assays provide valuable information about binding affinity (Kd), potency (IC50 or EC50), and the kinetics of binding (kon and koff) giffordbioscience.comwikipedia.org. While direct experimental data on this compound's binding affinities and kinetics from specific ligand-receptor binding assays is not prominently featured in the search results, the concept of radioligand-binding assays has been mentioned in the context of analyzing pure compounds bluelight.org.

Allosteric modulation refers to the regulation of a protein's activity by the binding of a molecule at a site other than the active site nih.govub.ac.id. This binding can alter the conformation of the protein, thereby affecting the binding affinity or efficacy of orthosteric ligands nih.gov. While the search results mention allosteric modulation in a broader context of receptor pharmacology and other compounds nih.govbepress.comwipo.intupol.cz, specific experimental evidence demonstrating this compound's allosteric modulation of particular receptors is not detailed. However, the possibility of an allosteric state taking place has been considered in relation to this compound and other alkaloids upol.cz.

Structure-Based Drug Design Approaches for Target Identification (Theoretical)

Structure-based drug design (SBDD) is a theoretical and computational approach that utilizes the three-dimensional structure of biological targets, such as proteins, to guide the design and discovery of new drugs openreview.netnih.govresearchgate.net. This involves techniques like molecular docking, which predicts the binding orientation and affinity of a ligand to a target protein's binding site nih.gov. SBDD can be used for target identification by screening libraries of compounds against known protein structures or by designing novel molecules predicted to bind to a specific site openreview.netresearchgate.net. While the search results discuss SBDD methodologies and their applications in drug discovery openreview.netnih.govresearchgate.netarxiv.orgoptibrium.com, specific theoretical studies employing SBDD to identify the targets of this compound are not explicitly described. However, the principles of SBDD could theoretically be applied to this compound to predict potential binding partners based on its chemical structure and known or predicted protein binding sites.

In Vivo Mechanistic Studies of this compound in Non-Human Animal Models

In vivo studies using non-human animal models are critical for evaluating the biological effects and underlying mechanisms of compounds like this compound in a complex biological system.

Efficacy in Xenograft Models for Anti-proliferative Research (Pre-clinical)

Xenograft models, which involve transplanting human cancer cells into immunocompromised mice, are commonly used in pre-clinical anti-proliferative research to evaluate the efficacy of potential anti-cancer agents bioworld.comnih.govresearchgate.net. This compound has been noted for its antiproliferative effect on several cancer cell lines researchgate.net. While the provided search results mention this compound's antiproliferative effect and the use of xenograft models for evaluating the efficacy of other compounds in anti-proliferative research researchgate.netbioworld.comnih.govresearchgate.net, detailed data specifically on this compound's efficacy in xenograft models is not provided. However, the use of xenograft models is a standard approach to assess the in vivo anti-tumor activity of compounds that show antiproliferative effects in vitro bioworld.comnih.gov.

Anti-inflammatory Effects in Murine Models of Inflammation

Murine models of inflammation, such as those induced by carrageenan or xylene, are widely used to evaluate the anti-inflammatory potential of compounds nih.govmdpi.comresearchgate.netsciopen.com. These models allow researchers to assess the reduction of edema, inflammatory cell infiltration, and the levels of inflammatory mediators. While the search results discuss anti-inflammatory effects in murine models for other substances nih.govmdpi.comresearchgate.netsciopen.comnih.gov, specific studies detailing this compound's anti-inflammatory effects in such models are not present. Research on other natural product formulations has demonstrated anti-inflammatory activity in murine macrophages and in vivo models of colitis, involving the reduction of pro-inflammatory cytokines and mediators sciopen.comnih.gov.

Pharmacodynamic Biomarker Analysis in Animal Studies

Pharmacodynamic (PD) biomarkers are indicators that characterize the molecular and functional effects of an intervention nih.gov. Analyzing PD biomarkers in animal studies helps to understand how a compound affects its target and the downstream biological pathways nuvisan.commdpi.comfrontiersin.org. This analysis can involve examining changes in protein expression, enzyme activity, or the levels of signaling molecules nih.govfrontiersin.orglabmanager.com. While the search results discuss the importance and methods of pharmacodynamic biomarker analysis in animal studies and drug development nih.govnuvisan.commdpi.comfrontiersin.orglabmanager.com, specific findings regarding pharmacodynamic biomarkers modulated by this compound in animal models are not provided. The use of PD biomarkers is crucial for establishing exposure-response relationships and translating findings from preclinical studies to clinical applications mdpi.com.

Structure Activity Relationship Sar Studies of Macarpine and Its Derivatives

Elucidation of Pharmacophoric Features Essential for Biological Activity

The pharmacophore of a molecule represents the essential steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response. Studies on benzo[c]phenanthridine (B1199836) alkaloids, including macarpine, suggest that their biological activities are often related to their ability to interact with biological molecules such as DNA. nih.govresearchgate.netnih.gov The planar, aromatic ring system is likely a key feature for intercalation or stacking interactions with DNA. researchgate.net The positively charged quaternary nitrogen atom is also expected to play a role in interactions, potentially with the negatively charged phosphate (B84403) backbone of DNA or with anionic residues in protein binding sites. nih.gov

Studies comparing the interaction of various benzo[c]phenanthridine alkaloids with G-quadruplex DNA structures have shown that these alkaloids can stabilize these structures. researchgate.net The mode of binding is primarily through stacking on the terminal G-tetrads. researchgate.net This suggests that the extended aromatic system capable of π-π stacking is a crucial pharmacophoric feature for this type of interaction. researchgate.net

Impact of Specific Functional Groups and Substituents on this compound's Efficacy and Selectivity

The biological activity of this compound and its analogs is influenced by the presence and position of functional groups and substituents on the core benzophenanthridine skeleton. This compound possesses methoxy (B1213986) groups and a methyl group on the quaternary nitrogen. wikidata.orguni.lu

Design and Synthesis of this compound Analogs for Enhanced Potency and Selectivity

The synthesis of this compound and its analogs is important for SAR studies and for developing compounds with improved therapeutic profiles. nii.ac.jpresearchgate.netnih.gov Due to the low natural abundance of this compound, synthetic approaches are crucial for obtaining sufficient quantities for research and for creating novel derivatives not found in nature. researchgate.net

Synthetic strategies for constructing the benzo[c]phenanthridine skeleton, the core structure of this compound, have been developed. nih.gov These often involve the building of the tetracyclic system through various chemical reactions. nih.gov Formal total syntheses of this compound have been accomplished, providing routes to the parent compound and serving as a basis for analog synthesis. nii.ac.jpresearchgate.netnih.gov

The design of this compound analogs involves modifying the core structure by introducing different substituents or altering the ring system. These modifications are guided by SAR insights to enhance desired activities or reduce undesirable ones. While specific examples of this compound analogs and their detailed SAR are not extensively provided in the search results, the general approach involves systematic structural variations and evaluation of their biological effects to establish SAR. beilstein-journals.orgbeilstein-journals.org The goal is to identify analogs with increased potency towards specific targets or improved selectivity over others.

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry methods are increasingly used in SAR studies to complement experimental data and provide molecular-level insights into ligand-target interactions. studysmarter.co.uknih.govresearchgate.net These approaches can help predict binding affinities, identify key interactions, and guide the design of new analogs. collaborativedrug.comresearchgate.netresearchgate.netmdpi.comfrontiersin.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor or target molecule. frontiersin.org By simulating the binding process, docking can estimate the binding affinity and identify the key amino acid residues involved in the interaction. researchgate.netmdpi.comfrontiersin.org

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-target complex by simulating the movement of atoms and molecules over time. researchgate.netresearchgate.netmdpi.comfrontiersin.org This allows for the study of the stability of the complex, conformational changes upon binding, and the flexibility of both the ligand and the target. researchgate.netresearchgate.netfrontiersin.org

Molecular docking and dynamics simulations have been applied to study the interaction of benzo[c]phenanthridine alkaloids, including this compound and chelerythrine (B190780), with DNA structures like G-quadruplexes. researchgate.net These studies can help to understand the binding modes, the forces involved in the interaction, and the influence of structural variations on binding affinity and stability. researchgate.net For instance, docking studies can suggest preferred orientations of the alkaloids when stacking on G-tetrads, and MD simulations can confirm the stability of these complexes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build a mathematical relationship between the structural properties of a series of compounds and their biological activity. studysmarter.co.ukresearchgate.netbepress.comupol.cz QSAR models use molecular descriptors (numerical representations of chemical structures) to predict the activity of new, untested compounds. studysmarter.co.uk

QSAR studies can help to identify which structural features are most important for activity and to predict the activity of designed analogs before they are synthesized and tested experimentally. studysmarter.co.ukresearchgate.net While specific detailed QSAR models for this compound are not extensively described in the provided context, QSAR has been applied to related benzo[c]phenanthridine alkaloids to study their activities against various targets. researchgate.netresearchgate.net This indicates that QSAR is a relevant approach for analyzing the SAR of this class of compounds, including this compound, and can contribute to the rational design of more potent derivatives. researchgate.netbepress.com

Analytical Methodologies for Detection, Quantification, and Metabolite Profiling of Macarpine

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of alkaloids like macarpine due to its high sensitivity and selectivity. frontiersin.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) has also been shown to be a valuable tool for the analysis of benzophenanthridine alkaloid mixtures. nih.gov

Method development for LC-MS/MS typically involves optimizing chromatographic separation and mass spectrometric detection. For this compound, a reversed-phase C18 column is commonly employed. frontiersin.orgshimadzu.com A gradient elution system using a mobile phase consisting of an aqueous component with a modifier (e.g., ammonium (B1175870) formate (B1220265) and formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for effective separation of alkaloids from complex mixtures. shimadzu.comresearchgate.net

Because this compound is a quaternary alkaloid with a permanent positive charge, detection is achieved using electrospray ionization (ESI) in the positive ion mode. researchgate.net Quantification is performed via multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition. frontiersin.org For this compound, this would involve selecting the precursor ion corresponding to its molecular mass and identifying a stable, high-intensity product ion after fragmentation.

| Parameter | Typical Condition/Value |

|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 3 µm) shimadzu.com |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate shimadzu.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid shimadzu.comthermofisher.com |

| Elution Mode | Gradient nih.gov |

| Flow Rate | 0.3 - 0.6 mL/min shimadzu.comfrontiersin.org |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) frontiersin.org |

To ensure that an analytical method is reliable and fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). patsnap.comich.orgeuropa.eu

Linearity: This parameter demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a given range. ich.org A calibration curve is generated by analyzing a minimum of five standards of known concentrations, and the relationship is assessed by the coefficient of determination (R²), which should ideally be ≥0.99. frontiersin.org

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ich.org For alkaloid analysis in complex matrices, LOQ values in the low ng/mL range are often achieved. frontiersin.orgnih.gov

Accuracy: Accuracy measures the closeness of the experimental value to the true value. It is typically expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. patsnap.com Acceptance criteria are often set at 85-115% of the nominal value (80-120% at the LOQ). europa.eu

Precision: Precision refers to the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with an acceptance limit generally within ±15% (±20% at the LOQ). europa.eu

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Ability to elicit results directly proportional to analyte concentration. ich.org | Coefficient of Determination (R²) ≥ 0.99 frontiersin.org |

| Sensitivity (LOQ) | Lowest amount quantifiable with suitable precision and accuracy. ich.org | Analyte response is significantly different from blank; S/N ratio typically ≥10 shimadzu.com |

| Accuracy | Closeness of test results to the true value. patsnap.com | Mean value within ±15% of nominal concentration (±20% at LOQ) europa.eu |

| Precision | Agreement between a series of measurements. ich.org | RSD or CV ≤15% (≤20% at LOQ) europa.eu |

Quantifying this compound in biological matrices like plasma or tissue homogenates is critical for pharmacokinetic studies. These matrices are complex and require significant sample preparation to remove interfering substances like proteins and lipids. A common and straightforward sample preparation technique is protein precipitation using an organic solvent like acetonitrile. nih.gov For more complex samples or to achieve lower detection limits, solid-phase extraction (SPE) is often employed, which provides cleaner extracts and can pre-concentrate the analyte. frontiersin.org

When developing methods for biological matrices, it is crucial to assess the matrix effect, which refers to the suppression or enhancement of ionization caused by co-eluting endogenous components. frontiersin.org This is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in sample recovery. frontiersin.org

This compound is a minor alkaloid found in a limited number of plant species, often alongside major alkaloids like sanguinarine (B192314) and chelerythrine (B190780). researchgate.net LC-MS/MS is an indispensable tool for the rapid identification (dereplication) and quantification of this compound in crude plant extracts. researchgate.netnih.gov High-resolution mass spectrometry (HR-MS) techniques, such as LC-QTOF-MS, are particularly powerful for identifying known and new alkaloids by providing accurate mass measurements, which allow for the determination of elemental compositions. lcms.cz

Sample preparation for plant material typically involves extraction with a solvent such as methanol or ethanol, followed by filtration. nih.gov Depending on the complexity of the extract, further cleanup steps like SPE may be necessary to minimize matrix interference and improve analytical accuracy. researchgate.net

Spectrophotometric and Fluorometric Assay Development for this compound